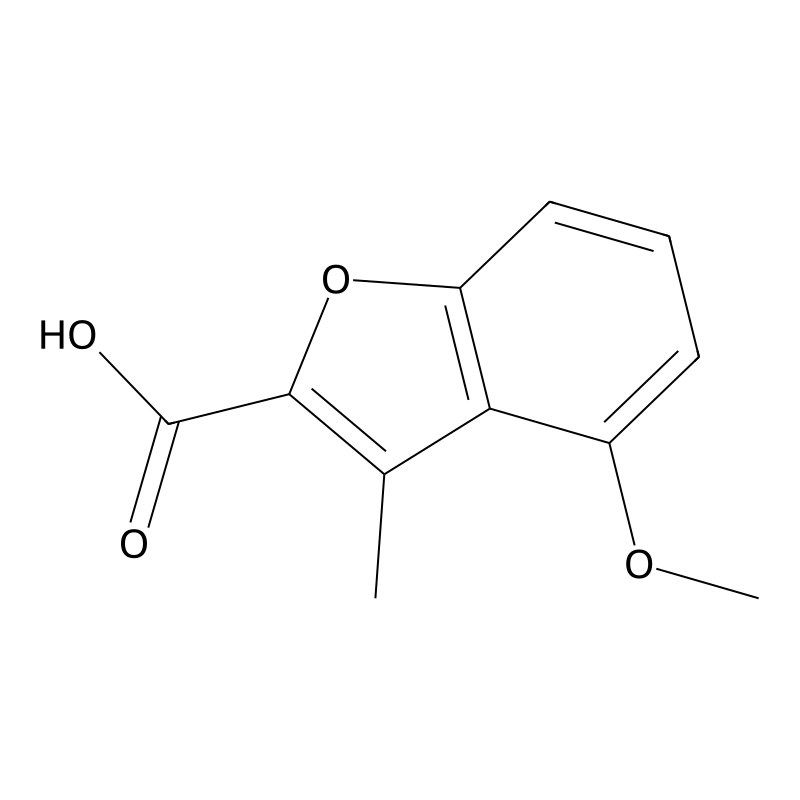

4-Methoxy-3-methylbenzofuran-2-carboxylic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methoxy-3-methylbenzofuran-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 206.20 g/mol. This compound features a benzofuran core, which is a fused bicyclic structure composed of a benzene ring and a furan ring. The presence of a methoxy group at the para position and a methyl group at the meta position relative to the carboxylic acid group contributes to its unique chemical properties and potential biological activities .

The chemical reactivity of 4-Methoxy-3-methylbenzofuran-2-carboxylic acid can be attributed to the functional groups present:

- Acid-Base Reactions: The carboxylic acid group can participate in typical acid-base reactions, acting as an acid.

- Esterification: It can react with alcohols to form esters under acidic conditions.

- Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Research indicates that 4-Methoxy-3-methylbenzofuran-2-carboxylic acid may exhibit various biological activities, including:

- Antioxidant Properties: Compounds with similar structures often show antioxidant capabilities, which may help in mitigating oxidative stress.

- Anti-inflammatory Effects: Some studies suggest that derivatives of benzofuran compounds can reduce inflammation.

- Antimicrobial Activity: There is potential for antimicrobial properties, making it a candidate for further research in pharmacology .

Several synthetic routes have been proposed for the preparation of 4-Methoxy-3-methylbenzofuran-2-carboxylic acid:

- Friedel-Crafts Acylation: This method involves the acylation of methoxy-substituted phenols followed by cyclization to form the benzofuran structure.

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through various methods including thermal or chemical cyclization techniques.

- Functional Group Transformations: The introduction of functional groups can be achieved through selective substitutions and transformations on the benzofuran scaffold.

4-Methoxy-3-methylbenzofuran-2-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting oxidative stress and inflammation-related diseases.

- Chemical Research: It is used as a reference standard in chemical analyses and biological assays.

- Material Science: Its unique structure may lend itself to applications in developing novel materials or polymers .

Interaction studies involving 4-Methoxy-3-methylbenzofuran-2-carboxylic acid focus on its binding affinity with various biological targets. Preliminary studies suggest:

- Protein Binding: Investigations into how this compound interacts with proteins may reveal insights into its mechanism of action.

- Enzyme Inhibition: Studies assessing its potential as an enzyme inhibitor could provide valuable data for therapeutic applications.

Several compounds share structural similarities with 4-Methoxy-3-methylbenzofuran-2-carboxylic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methoxybenzofuran | Benzofuran | Lacks carboxylic acid functionality |

| 3-Methylbenzofuran | Benzofuran | No methoxy group present |

| Methyl 4-methoxybenzoate | Ester | Contains ester functionality instead of carboxylic acid |

| 5-Methoxy-2-benzofurancarboxylic acid | Benzofuran | Different positioning of functional groups |

The unique combination of both methoxy and carboxylic functionalities in 4-Methoxy-3-methylbenzofuran-2-carboxylic acid sets it apart from these similar compounds, potentially enhancing its biological activity and applications in medicinal chemistry .